

An In-Depth Technical Guide to 4-Nitrophthalimide and its Derivative, 4-Nitrophthalamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrophthalamide

Cat. No.: B077956

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two closely related but distinct chemical compounds: 4-Nitrophthalimide and **4-Nitrophthalamide**. While the latter is the specific subject of the topic, a thorough understanding necessitates a detailed examination of its common precursor, 4-Nitrophthalimide, which is a cornerstone intermediate in various synthetic applications. This document delineates the synthesis, properties, and applications of both molecules, offering field-proven insights and validated protocols essential for laboratory and development settings.

Part 1: 4-Nitrophthalimide - The Versatile Precursor

4-Nitrophthalimide (CAS 89-40-7) is a highly valuable intermediate in organic synthesis.^{[1][2]} Its utility stems from the presence of two key functional groups: the phthalimide moiety and the nitro group. The imide ring can be opened or used in reactions like the Gabriel synthesis, while the nitro group can be readily reduced to an amine, providing a synthetic handle for a wide array of chemical transformations. This versatility makes it a critical building block in the pharmaceutical, dye, and materials science industries.^{[2][3]}

Chemical Identity and Structure

4-Nitrophthalimide, systematically named 5-nitroisoindole-1,3-dione, is an aromatic compound featuring a benzene ring fused to a five-membered imide ring, with a nitro group substituted at the 4-position of the phthalic backbone.[4][5]

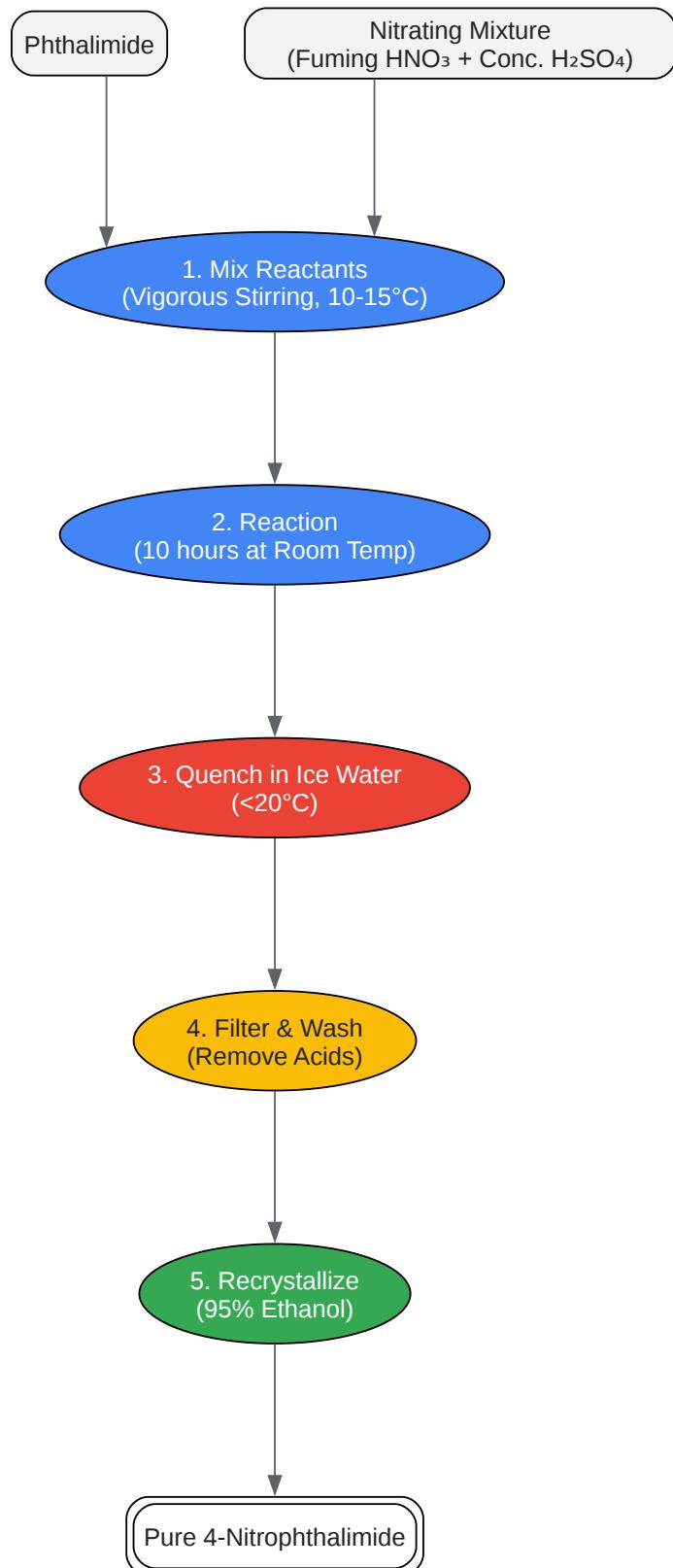
- CAS Number: 89-40-7[4]
- Molecular Formula: C₈H₄N₂O₄[4]
- Molecular Weight: 192.13 g/mol [4]
- Synonyms: 5-Nitrophthalimide, 5-Nitro-1H-isoindole-1,3(2H)-dione[4][5]
- SMILES: C1=CC2=C(C=C1[O-])C(=O)NC2=O[4]

Physicochemical Properties

The physical and chemical characteristics of 4-Nitrophthalimide dictate its handling, storage, and reaction conditions. It is typically a stable, slight yellow crystalline powder.[1]

Property	Value	Source(s)
Appearance	Slight yellow to off-white crystalline powder	[1]
Melting Point	195-202 °C	[6]
Water Solubility	<0.01 g/100 mL at 18 °C	[7]
Stability	Stable under normal conditions. Combustible.	[1]
Incompatibilities	Moisture, water, strong oxidizing agents, strong bases.	[1]
Storage	Store at room temperature in a dry, sealed container.	[1]

Synthesis and Mechanism: Nitration of Phthalimide


The primary industrial synthesis of 4-Nitrophthalimide involves the electrophilic aromatic substitution of phthalimide.^[1] This reaction utilizes a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent.

The choice of a strong acid mixture and controlled temperature is critical. The reaction is highly exothermic, and maintaining a low temperature (10-15°C) is essential to prevent over-nitration and decomposition, ensuring higher yield and purity of the desired monosubstituted product.^[2]

This protocol is a modification of the method described by Levy and Stephen, which has been demonstrated to produce yields of approximately 82%.^[2]

- Preparation of Nitrating Mixture: In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 8.4 mL of fuming nitric acid. Cool the flask in an ice-water bath to 0-5°C.
- Acid Addition: Slowly add 31.6 mL of concentrated sulfuric acid to the fuming nitric acid, ensuring the temperature of the mixture does not exceed 10-15°C.^[2]
- Addition of Phthalimide: Once the acid mixture is prepared and cooled, add 20.0 g of phthalimide all at once with vigorous stirring.^[2]
- Reaction: Allow the reaction to proceed with continuous stirring for 10 hours at room temperature. The mixture will appear as a yellow slurry.^[2]
- Quenching: Slowly pour the reaction mixture into 112.5 g of crushed ice with vigorous stirring. The temperature must be kept below 20°C to ensure complete precipitation of the product.^[2]
- Isolation: Collect the yellow precipitate by filtration. Wash the solid thoroughly with 450 mL of ice water, ensuring vigorous stirring during each wash to remove residual acids.^[2]
- Purification: Recrystallize the crude product from 95% ethanol to yield pure, bright yellow crystals of 4-Nitrophthalimide.^[2]
- Drying: Dry the final product in a vacuum oven. The expected yield is approximately 82%, with a melting point of 192.1-192.7°C.^[2]

Visualization: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-Nitrophthalimide.

Applications in Research and Drug Development

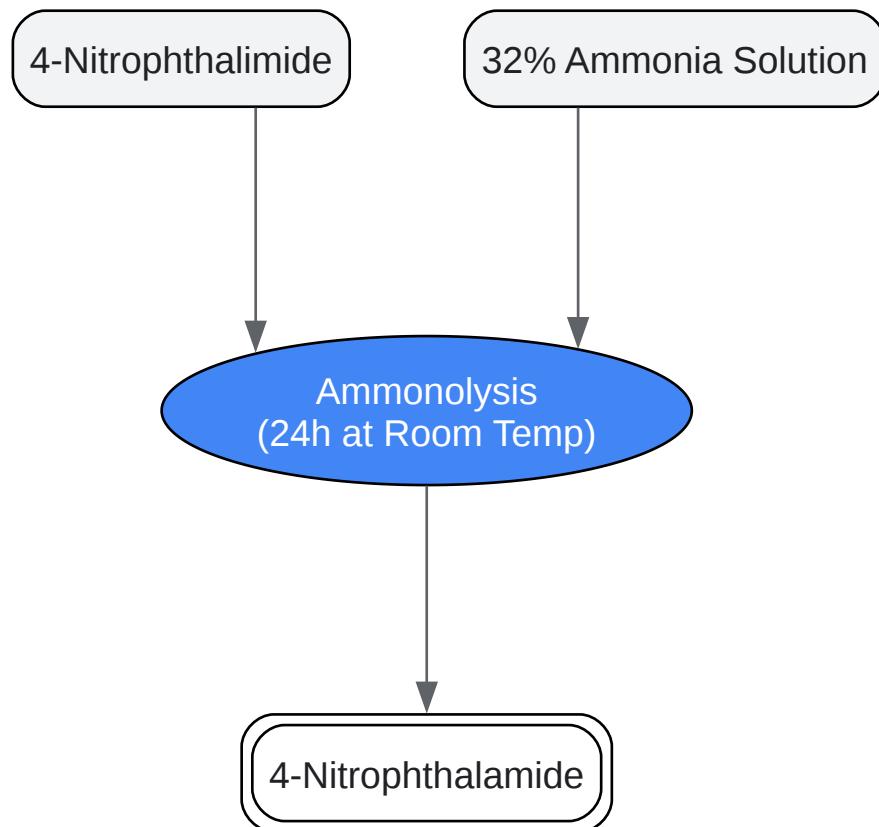
4-Nitrophthalimide is a linchpin intermediate for numerous high-value chemicals.

- Pharmaceutical Synthesis: It is a key raw material for preparing 5-cyanophthalide, an essential intermediate in the synthesis of the antidepressant drug Citalopram.[2] The synthesis pathway involves the reduction of the nitro group to an amine, followed by further transformations. Its derivatives have also been explored for their potential as anticonvulsant agents.
- Fluorescent Dyes and Probes: The reduction of the nitro group to an amine yields 5-aminophthalimide, a precursor to luminol and various azo dyes.[2] The phthalimide structure is a known fluorophore, and modifications enabled by the nitro group allow for the development of advanced fluorescent probes for biological imaging.[1]
- Agrochemicals: The reactive nature of 4-Nitrophthalimide makes it a useful building block for creating complex organic molecules used in agrochemicals, such as pesticides and herbicides.[3]

Part 2: 4-Nitrophthalimide - The Diamide Derivative

4-Nitrophthalimide (CAS 13138-53-9), systematically known as 4-nitrobenzene-1,2-dicarboxamide, is the diamide derivative of 4-nitrophthalic acid. It is synthesized directly from 4-Nitrophthalimide through ammonolysis, which opens the imide ring.

Chemical Identity and Structure


- CAS Number: 13138-53-9[6][7]
- Molecular Formula: C₈H₇N₃O₄[6][7]
- Molecular Weight: 209.16 g/mol [6][7]
- Synonyms: 4-Nitrophthaldiamide, 4-Nitro-1,2-benzenedicarboxamide[6]

Synthesis from 4-Nitrophthalimide

The conversion is a straightforward nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking one of the carbonyl carbons of the imide ring. This leads to the opening of the ring to form a monoamide-carboxylate intermediate, which is then amidated to the final diamide product.

- Reaction Setup: In a suitable reaction vessel, add 30 g (0.156 mol) of 4-Nitrophthalimide to 168 mL of a 32% ammonia solution.[6][7]
- Reaction: Stir the mixture at room temperature for 24 hours. A color change from yellow (4-Nitrophthalimide) to white indicates the progress of the reaction.[6][7]
- Isolation: After 24 hours, filter the resulting white precipitate.
- Washing: Wash the collected solid with cold water and then with tetrahydrofuran (THF) to remove any unreacted starting material and impurities.[6][7]
- Drying: Dry the product to obtain pure **4-Nitrophthalamide**. The expected yield is approximately 73%, with a melting point of 197°C.[6][7]

Visualization: Conversion Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrophthalimide | SIELC Technologies [sielc.com]
- 6. 4-Nitrophthaldiamide | 13138-53-9 [chemicalbook.com]
- 7. 4-Nitrophthaldiamide CAS#: 13138-53-9 [m.chemicalbook.com]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Nitrophthalimide and its Derivative, 4-Nitrophthalamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077956#4-nitrophthalamide-cas-number-and-structure\]](https://www.benchchem.com/product/b077956#4-nitrophthalamide-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com